N-(4-iodophenyl)-2,4-dimethylbenzamide
Description
N-(4-Iodophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 4-iodophenylamine moiety. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing iodine atom and steric effects from the methyl groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-3-8-14(11(2)9-10)15(18)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GELDLBFNGZCUAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Iodo substituents (as in this compound) provide stronger electron-withdrawing effects compared to chloro or methoxy groups, influencing redox properties and binding affinities.
- Synthetic Efficiency: Mechanochemical methods (e.g., for N-(2,2-diphenylethyl)-4-nitrobenzamide) offer faster, solvent-free routes compared to EDC/HOBt-mediated couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
